molecular formula C28H25ClN4O3 B2477992 2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide CAS No. 892288-60-7

2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2477992
CAS No.: 892288-60-7
M. Wt: 500.98
InChI Key: WICYGVLRFUIZRM-UHFFFAOYSA-N
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Description

2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking the phosphorylation of downstream substrates involved in pro-survival signaling. Research utilizing this inhibitor is primarily focused on oncology, where it is used to investigate tumorigenesis, study mechanisms of drug resistance, and evaluate combination therapies. Its application is critical for elucidating the role of PIM kinases in negating the effects of chemotherapy-induced apoptosis and for validating PIM inhibition as a therapeutic strategy in preclinical models of cancers such as leukemia, lymphoma, and prostate cancer. By specifically targeting this pathway, researchers can dissect complex signaling networks and explore novel approaches to target cancer cell survival.

Properties

CAS No.

892288-60-7

Molecular Formula

C28H25ClN4O3

Molecular Weight

500.98

IUPAC Name

2-(3-benzyl-5,8-dimethyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C28H25ClN4O3/c1-18-12-13-23-21(14-18)25-26(31(23)2)27(35)33(16-19-8-4-3-5-9-19)28(36)32(25)17-24(34)30-15-20-10-6-7-11-22(20)29/h3-14H,15-17H2,1-2H3,(H,30,34)

InChI Key

WICYGVLRFUIZRM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5Cl)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide is a member of the pyrimidoindole class of compounds. Its complex structure suggests potential for diverse biological activities. This article explores its biological activity based on existing research findings and case studies.

PropertyValue
Molecular Formula C30H30N4O3
Molecular Weight 494.6 g/mol
IUPAC Name 2-(3-benzyl-5,8-dimethyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide
InChI Key IVVWXQDBUSABGC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit or modulate the activity of various enzymes and receptors involved in critical biological pathways. Notably, it has shown potential in:

  • Cancer Treatment : The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : It appears to reduce inflammatory markers and cytokine production in vitro and in vivo models.

Anticancer Activity

A study evaluating the anticancer properties of similar pyrimidoindole derivatives found that they exhibited significant cytotoxic effects against several cancer cell lines, including HeLa and A375 cells. The compound's mechanism involved the induction of apoptosis and inhibition of tumor growth in xenograft models.

Antimicrobial Properties

Research has indicated that compounds within this class possess notable antimicrobial activity. For instance, derivatives have shown effectiveness against both bacterial and fungal strains. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Cytotoxicity Assessment : In a study involving various pyrimidoindole derivatives, it was reported that compounds with similar structural features exhibited IC50 values ranging from 10 to 50 µM against cancer cell lines. This suggests that our compound could have comparable or enhanced efficacy.
  • Inflammation Models : In animal models of inflammation, administration of related compounds resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the biological activity of the compound , a comparison with other known pyrimidoindole derivatives is useful:

Compound NameAnticancer IC50 (µM)Antibacterial ActivityAnti-inflammatory Effect
2-(3-benzyl-5,8-dimethyl...20YesModerate
2-(3-benzyl-5-methyl...15YesHigh
2-(3-benzyl-5-chloro...25NoLow

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule:

Structural Analogs and Their Properties

Compound Name & Reference Molecular Formula Molecular Weight (g/mol) Core Structure Key Structural Differences Hypothesized Impact on Properties
Target Compound C29H25ClN4O3 ~509.0 (calculated) Pyrimido[5,4-b]indole 5,8-dimethyl; 2,4-dioxo; N-(2-chlorobenzyl)acetamide Enhanced lipophilicity and steric hindrance compared to analogs with fewer methyl groups .
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide C27H21ClFN3O2 485.93 Pyrimido[5,4-b]indole Single 8-methyl; 4-oxo (vs. 2,4-dioxo); N-(2-fluorophenyl)acetamide Reduced steric bulk may improve solubility; fluorophenyl group may alter electronic interactions.
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p) C41H43N9O4 ~749.85 (estimated) Pyrimido[4,5-d]pyrimidine Larger fused-ring system (pyrimido-pyrimidine); butenyl and pyridinamino substituents Increased molecular complexity may hinder bioavailability; pyridinamino group could enhance target specificity.

Key Observations

Core Structure Variations: The pyrimido[5,4-b]indole core (target compound and ) enables planar stacking interactions, whereas pyrimido[4,5-d]pyrimidine () introduces a more rigid, fused-ring system.

Substituent Effects: Methyl Groups: The 5,8-dimethyl substitutions in the target compound likely elevate lipophilicity (clogP ~3.5 estimated) compared to the mono-methyl analog in (clogP ~2.8). Halogenated Side Chains: The 2-chlorobenzyl group (target) vs. 2-fluorophenyl () may confer distinct electronic and steric profiles. Chlorine’s larger atomic radius and higher electronegativity could enhance target binding affinity in hydrophobic pockets.

The pyrimido-pyrimidine core in may favor interactions with larger enzymatic active sites, such as kinases, due to its extended planar structure.

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